Diisodecyl adipate

Beschreibung

The exact mass of the compound Diisodecyl adipate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Diisodecyl adipate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisodecyl adipate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

bis(8-methylnonyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGYQYOQRGPFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274202 | |

| Record name | Bis(8-methylnonyl) hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Hexanedioic acid, 1,6-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27178-16-1, 142-53-0 | |

| Record name | Diisodecyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027178161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoplex DDA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(8-methylnonyl) hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisodecyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISODECYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Q382O0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisodecyl adipate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisodecyl adipate (DIDA) is a high-molecular-weight branched-chain aliphatic ester that serves a critical role as a plasticizer and emollient in a multitude of industrial and commercial applications. This technical guide provides an in-depth overview of the chemical and physical properties of diisodecyl adipate, its molecular structure, and detailed experimental protocols for its synthesis and characterization. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the precise understanding and application of this compound are essential.

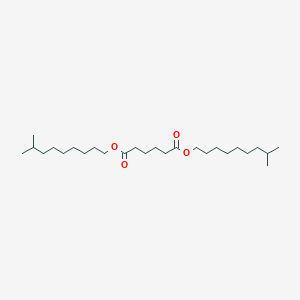

Chemical Structure and Identification

Diisodecyl adipate is the diester of adipic acid and isodecyl alcohol. The "isodecyl" portion refers to a branched ten-carbon alkyl group, which can exist as various isomers. The most common structure is derived from 8-methylnonanol.

IUPAC Name: bis(8-methylnonyl) hexanedioate[1][2]

Synonyms: DIDA, Adipic acid diisodecyl ester, Hexanedioic acid diisodecyl ester[2][3][4][5]

CAS Number: 27178-16-1[1][2][3][5]

EINECS Number: 248-299-9[2][3][6][7]

Molecular Formula: C₂₆H₅₀O₄[1][2][3][5][7]

Molecular Weight: 426.67 g/mol [1][2][3][5]

Chemical Structure:

Physicochemical Properties

Diisodecyl adipate is a clear, colorless to pale yellow, oily liquid with low volatility.[7] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of Diisodecyl Adipate

| Property | Value | Units | Conditions |

| Boiling Point | ≈ 385 - 428 | °C | at 760 mmHg[3][6] |

| Melting Point | 27.4 | °C | |

| Freezing Point | < -50 | °C | [6] |

| Density | 0.916 - 0.924 | g/cm³ | at 20-25 °C[3][6] |

| Refractive Index | 1.450 - 1.455 | at 20-25 °C | |

| Viscosity | 23 - 27 | cP | at 20 °C |

| Flash Point | 189.7 - 221 | °C | [3][6] |

| Vapor Pressure | 1.57E-07 | mmHg | at 25°C[3] |

| Solubility in Water | <0.1 | g/L |

Table 2: Chemical Properties and Specifications of Diisodecyl Adipate

| Property | Value | Units |

| Ester Content | ≥ 99.0 | % |

| Acid Value | ≤ 0.2 | mg KOH/g |

| Moisture Content | ≤ 0.1 | % (wt)[6] |

| Saponification Index | 250 - 270 |

Experimental Protocols

Synthesis of Diisodecyl Adipate via Fischer Esterification

Diisodecyl adipate is synthesized through the Fischer esterification of adipic acid with isodecyl alcohol in the presence of an acid catalyst.[7] The following is a general laboratory-scale protocol.

Materials:

-

Adipic acid

-

Isodecyl alcohol (excess)

-

p-Toluenesulfonic acid (catalyst) or concentrated Sulfuric Acid

-

Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add adipic acid and a molar excess of isodecyl alcohol (e.g., 2.2 equivalents). Add toluene to the flask.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid to the reaction mixture.

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isodecyl alcohol.

-

Purification: The crude diisodecyl adipate can be further purified by vacuum distillation.

Determination of Physicochemical Properties

The following sections outline the standard methodologies for determining the key physicochemical properties of diisodecyl adipate.

Principle: This method determines the kinematic viscosity of a liquid by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature bath

-

Timer

Procedure:

-

Select a clean, dry, calibrated viscometer covering the estimated viscosity range.

-

Charge the viscometer with the diisodecyl adipate sample.

-

Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 20°C) and allow it to equilibrate.

-

Draw the liquid up through the capillary to a point above the top timing mark.

-

Release the liquid and measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

-

Perform the measurement in duplicate and calculate the average flow time.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Principle: This method covers the determination of the density of liquids using a digital density meter based on the oscillating U-tube principle.[8][9]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Constant temperature control system

Procedure:

-

Calibrate the digital density meter with dry air and distilled water.

-

Equilibrate the diisodecyl adipate sample to the measurement temperature.

-

Introduce the sample into the oscillating U-tube of the density meter.

-

Allow the reading to stabilize and record the density value.

Principle: This method determines the flash point of a substance using a Cleveland open cup apparatus.[10][11][12] The flash point is the lowest temperature at which the application of an ignition source causes the vapors of the sample to ignite.[10][11][12]

Apparatus:

-

Cleveland open cup apparatus (test cup, heating plate, ignition source)

-

Thermometer

Procedure:

-

Fill the Cleveland open cup with the diisodecyl adipate sample to the filling mark.

-

Heat the sample at a specified, steady rate.

-

At prescribed temperature intervals, pass a small test flame across the surface of the liquid.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the test flame.

Principle: This method measures the refractive index of transparent hydrocarbon liquids using a refractometer.[13][14]

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Constant temperature bath

-

Light source (e.g., sodium lamp)

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Apply a few drops of the diisodecyl adipate sample to the prism of the refractometer.

-

Circulate water from a constant temperature bath through the refractometer to maintain the desired temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of diisodecyl adipate.

Principle: The sample is vaporized and separated into its components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Sample Preparation:

-

Extraction: For samples where diisodecyl adipate is in a matrix (e.g., a polymer), solvent extraction is typically required. A common approach involves dissolving the sample in a suitable solvent like tetrahydrofuran (THF), followed by precipitation of the polymer with a non-solvent such as hexane. The supernatant containing the diisodecyl adipate is then collected.

-

Dilution: The extracted sample is diluted to an appropriate concentration with a volatile solvent (e.g., hexane or dichloromethane) for GC-MS analysis.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature ramp is used to ensure good separation of the components. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Mass Spectrometer: Capable of electron ionization (EI) and scanning a suitable mass range.

Data Analysis:

-

Identification: The retention time of the diisodecyl adipate peak is compared to that of a known standard. The mass spectrum of the peak is compared to a library spectrum for confirmation.

-

Quantification: An internal standard method is often used for accurate quantification. A known amount of an internal standard is added to the sample, and the response of the diisodecyl adipate relative to the internal standard is used to determine its concentration.

Applications

Diisodecyl adipate is widely used as a:

-

Plasticizer: It is added to polymers, such as polyvinyl chloride (PVC), to increase their flexibility and durability.

-

Emollient: In personal care products, it acts as a skin-conditioning agent, providing a smooth and non-greasy feel.[7]

-

Solvent: It can be used as a solvent in various formulations.

Safety Information

Diisodecyl adipate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken when handling it. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, and analytical methodologies for diisodecyl adipate. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for scientists, researchers, and professionals in various fields, facilitating a deeper understanding and application of this important industrial chemical.

References

- 1. Diisodecyl adipate [webbook.nist.gov]

- 2. Diisodecyl Adipate | C26H50O4 | CID 33733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diisodecyl adipate | 27178-16-1 [chemnet.com]

- 4. diisodecyl adipate, 27178-16-1 [thegoodscentscompany.com]

- 5. scbt.com [scbt.com]

- 6. rk-chem.com [rk-chem.com]

- 7. specialchem.com [specialchem.com]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D4052 - eralytics [eralytics.com]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. scribd.com [scribd.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. scribd.com [scribd.com]

- 14. matestlabs.com [matestlabs.com]

An In-depth Technical Guide to the Synthesis and Purification of Diisodecyl Adipate

This technical guide provides a comprehensive overview of the synthesis and purification of Diisodecyl adipate (DIDA), a versatile emollient and plasticizer. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical manufacturing. This document details the underlying chemical principles, experimental protocols, and purification strategies, presenting quantitative data in a clear and accessible format.

Introduction

Diisodecyl adipate (DIDA) is the diester of adipic acid and isodecyl alcohol, with the chemical formula C26H50O4.[1] It is a clear, colorless to pale yellow liquid known for its excellent emollient properties, low volatility, and good flexibility at low temperatures.[1][2][3] These characteristics make it a valuable ingredient in a wide range of applications, including cosmetics, personal care products, and as a plasticizer for polymers.[2] This guide will focus on the chemical synthesis of DIDA via esterification and the subsequent purification steps necessary to achieve a high-purity product.

Synthesis of Diisodecyl Adipate

The primary method for synthesizing DIDA is the direct esterification of adipic acid with isodecyl alcohol.[1] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.

Reaction Principle

The synthesis of DIDA is a reversible esterification reaction, as depicted in the following equation:

Adipic Acid + 2 Isodecyl Alcohol ⇌ Diisodecyl Adipate + 2 Water

To maximize the yield of DIDA, the equilibrium is shifted to the right by using an excess of one of the reactants (typically isodecyl alcohol) and by continuously removing the water produced during the reaction.[4]

Catalysts

Several types of catalysts can be employed for the synthesis of DIDA, each with its own advantages and disadvantages.

-

Protic Acids: Conventional acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective for this reaction.[1] However, they can be corrosive and may lead to side reactions and colored byproducts, necessitating thorough purification steps.

-

Titanate Catalysts: Organotitanates like tetraisopropyl titanate, tetraisobutyl titanate, and tetra-n-butyl titanate are widely used in industrial production.[4] They offer high catalytic activity and selectivity.

-

Stannous Oxide: This is another effective metal-based catalyst for the esterification process.[4]

-

Solid Acid Catalysts: To address the environmental and corrosion issues associated with liquid acids, solid acid catalysts like superacid resins have been developed.[5] These catalysts are easily separable from the reaction mixture and can be recycled.[5]

-

Enzymatic Catalysts: Lipases can be used as biocatalysts for the synthesis of adipate esters.[6] This method is environmentally friendly, operates at lower temperatures, and offers high selectivity, but the cost of enzymes can be a limiting factor.[6][7]

Reaction Conditions

The optimal reaction conditions for DIDA synthesis can vary depending on the catalyst used. However, some general parameters are consistently reported.

| Parameter | Typical Range/Value | Source(s) |

| Temperature | 240-260 °C | [4] |

| Pressure | 60-120 kPa | [4] |

| Reactant Molar Ratio | Excess isodecyl alcohol (e.g., 20% excess) | [4] |

| Catalyst Loading (Titanate) | 0.1-0.2% by weight of adipic acid | [4] |

| Reaction Time | 3-10 hours | [4] |

| Reaction Endpoint | Acid value < 0.2 mg KOH/g | [3][4] |

Experimental Protocol: Synthesis of Diisodecyl Adipate

The following is a representative experimental protocol for the laboratory-scale synthesis of DIDA using a titanate catalyst.

Materials:

-

Adipic Acid

-

Isodecyl Alcohol (20% molar excess)

-

Tetraisobutyl Titanate (catalyst)

-

Nitrogen gas supply

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dean-Stark apparatus with a reflux condenser

-

Heating mantle

-

Nitrogen inlet

Procedure:

-

Charging the Reactor: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add the pre-weighed adipic acid and isodecyl alcohol.

-

Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen gas to create an inert atmosphere.

-

Catalyst Addition: Add the titanate catalyst to the reaction mixture.

-

Heating and Water Removal: Gradually heat the mixture to the reaction temperature (240-260 °C). Water will begin to azeotropically distill with the excess isodecyl alcohol and will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking samples and determining the acid value. The reaction is considered complete when the acid value drops below 0.2 mg KOH/g.

-

Cooling: Once the reaction is complete, turn off the heating and allow the crude DIDA product to cool down under a nitrogen blanket.

Purification of Diisodecyl Adipate

The crude DIDA product from the synthesis contains unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is required to obtain a high-purity final product.

Purification Workflow

The purification process typically involves neutralization, washing, and stripping, followed by filtration.

Caption: General workflow for the purification of Diisodecyl Adipate.

Detailed Purification Steps

-

Neutralization: The crude DIDA is first treated with a basic aqueous solution, such as sodium carbonate or sodium bicarbonate, to neutralize the acidic catalyst and any remaining unreacted adipic acid.[8] This converts them into water-soluble salts.

-

Water Washing: The neutralized product is then washed one or more times with deionized water to remove the salts and other water-soluble impurities.[4] The organic and aqueous layers are separated using a separatory funnel. A brine wash may be employed in the final washing step to aid in the separation of the layers.[8]

-

Stripping/Distillation: The washed DIDA is subjected to distillation, often under reduced pressure (stripping), to remove the excess isodecyl alcohol and any residual water.[4]

-

Adsorption and Filtration: For further purification and to improve the color of the final product, the DIDA can be treated with an adsorbent like activated carbon.[9] This is followed by filtration to remove the adsorbent and any other particulate matter, yielding the final high-purity Diisodecyl adipate.[4][9]

Quality Control and Characterization

The purity and quality of the final DIDA product are assessed using various analytical techniques.

| Parameter | Method | Typical Specification | Source(s) |

| Acid Value | Titration | ≤ 0.2 mg KOH/g | [3] |

| Purity | Gas Chromatography (GC) | > 99.5% | [9] |

| Color | Platinum-Cobalt Scale | < 30 | [9] |

| Moisture Content | Karl Fischer Titration | ≤ 0.1% | [3] |

| Density (at 20 °C) | Densitometry | 0.919 – 0.924 g/cm³ | [3] |

| Refractive Index (at 25 °C) | Refractometry | 1.450 - 1.453 | [3] |

Logical Relationship of Synthesis and Purification

The overall process can be visualized as a sequence of unit operations, each with a specific input, output, and control parameters.

Caption: Logical flow from raw materials to purified Diisodecyl Adipate.

Conclusion

The synthesis and purification of Diisodecyl adipate is a well-established process in the chemical industry. The choice of catalyst and the optimization of reaction and purification conditions are crucial for achieving a high-quality product efficiently and economically. This guide has provided a detailed overview of the key aspects of DIDA production, from the fundamental chemistry to practical experimental considerations and quality control measures. For professionals in related fields, a thorough understanding of these processes is essential for the successful application and development of products containing Diisodecyl adipate.

References

- 1. specialchem.com [specialchem.com]

- 2. DEHYLUB 4045 DI-ISODECYL ADIPATE - Ataman Kimya [atamanchemicals.com]

- 3. traquisa.com [traquisa.com]

- 4. CN102766046A - Method for preparing environment-friendly plasticizer diisodecyl adipate (DIDA) - Google Patents [patents.google.com]

- 5. CN104592020A - Preparation method of rubber plasticizer dioctyl adipate - Google Patents [patents.google.com]

- 6. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]

- 7. bastone-plastics.com [bastone-plastics.com]

- 8. benchchem.com [benchchem.com]

- 9. CN102911047A - Diisooctyl adipate preparation method - Google Patents [patents.google.com]

Spectroscopic Profile of Diisodecyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diisodecyl adipate (DIDA), a widely used plasticizer. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of Diisodecyl adipate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.06 | t | 4H | -O-CH₂ - |

| ~2.28 | t | 4H | -CO-CH₂ - |

| ~1.62 | m | 4H | -CO-CH₂-CH₂ - |

| ~1.50 | m | 2H | -CH₂-CH (CH₃)₂ |

| ~1.27 | m | ~24H | -(CH₂ )₆- |

| ~0.87 | d | 12H | -CH(CH₃ )₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~173.7 | C =O |

| ~65.2 | -O-CH₂ - |

| ~38.8 | -CH₂ -CH(CH₃)₂ |

| ~34.3 | -CO-CH₂ - |

| ~29.5 | -CH₂-CH₂ -CH(CH₃)₂ |

| ~29.3 | Interior -(CH₂ )- |

| ~27.9 | -CH (CH₃)₂ |

| ~24.8 | -CO-CH₂-CH₂ - |

| ~22.7 | -CH(CH₃ )₂ |

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument frequency used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2957 - 2858 | C-H stretch (alkane) |

| ~1738 | C=O stretch (ester) |

| ~1465 | C-H bend (alkane) |

| ~1170 | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 287 | 99.99 | [M - C₁₀H₂₁O]⁺ |

| 129 | 94.20 | [C₈H₁₇O]⁺ |

| 269 | 86.90 | [M - C₁₀H₂₁O - H₂O]⁺ |

| 56 | 74.80 | [C₄H₈]⁺ |

| 54 | 50.50 | [C₄H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of Diisodecyl adipate is prepared by dissolving approximately 20-30 mg of the neat liquid in a suitable deuterated solvent, typically deuterated chloroform (CDCl₃), to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like Diisodecyl adipate, the simplest method is to place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction: The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). A dilute solution of Diisodecyl adipate in a volatile organic solvent, such as hexane or ethyl acetate, is prepared. A small volume (typically 1 µL) of this solution is injected into the GC.

Instrumentation and Data Acquisition:

-

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). A typical temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a higher temperature to ensure good separation of the analyte from any impurities. Helium is commonly used as the carrier gas.

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating the mass spectrum.[1]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of Diisodecyl adipate.

References

An In-depth Technical Guide to the Solubility and Miscibility of Diisodecyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of Diisodecyl Adipate (DIDA) in various solvents. This document compiles available data, presents detailed experimental protocols for solubility and miscibility determination, and includes a visual workflow to guide researchers in their experimental design.

Core Topic: Solubility and Miscibility of Diisodecyl Adipate

Diisodecyl adipate (DIDA) is a high-molecular-weight plasticizer known for its excellent low-temperature flexibility and good permanence. Its solubility and miscibility are critical parameters in various applications, including in the formulation of polymers, coatings, lubricants, and as an emollient in personal care products. Understanding its behavior in different solvents is essential for formulation development, ensuring product stability, and predicting its environmental fate.

Quantitative Data on Solubility and Miscibility

Precise quantitative solubility data for diisodecyl adipate in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on technical data sheets and chemical databases, a qualitative and semi-quantitative summary has been compiled.

| Solvent/Solvent Class | Solubility/Miscibility | Reported Values | Temperature (°C) |

| Water | Very Low Solubility / Immiscible | < 0.01%[1][2] | 25 |

| 100 µg/L[2] | 25 | ||

| > 0.1 g/L | Not Specified | ||

| 5.149 x 10⁻⁶ mg/L (estimated) | 25 | ||

| Alcohols (e.g., Ethanol) | Soluble / Miscible | Soluble | Not Specified |

| Ketones (e.g., Acetone) | Soluble / Miscible | Soluble | Not Specified |

| Ethers | Soluble / Miscible | Soluble[1][2] | Not Specified |

| Esters | Soluble / Miscible | Soluble[1][2] | Not Specified |

| Aliphatic Hydrocarbons (e.g., Hexane) | Soluble / Miscible | Soluble | Not Specified |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble / Miscible | Soluble | Not Specified |

| Chlorinated Hydrocarbons | Soluble / Miscible | Soluble[1][2] | Not Specified |

| Glycerol | Slightly Soluble | Slightly Soluble[1][2] | Not Specified |

| Ethylene Glycol | Slightly Soluble | Slightly Soluble[1][2] | Not Specified |

| Propylene Glycol | Insoluble | Insoluble | Not Specified |

| Oils | Miscible | Generally miscible with mineral and synthetic oils | Not Specified |

Experimental Protocols

The following are detailed methodologies for determining the solubility and miscibility of diisodecyl adipate.

Protocol 1: Determination of Solubility in Organic Solvents via the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of DIDA in an organic solvent.

1. Materials and Equipment:

-

Diisodecyl Adipate (high purity)

-

Solvent of interest (analytical grade)

-

Erlenmeyer flasks with stoppers or screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatograph, HPLC)

2. Procedure:

-

Preparation: Add a measured volume of the organic solvent to several flasks.

-

Addition of Solute: Add an excess amount of DIDA to each flask to ensure that a saturated solution is formed and that there is undissolved DIDA present at equilibrium.

-

Equilibration: Seal the flasks and place them in the orbital shaker or on the magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow the undissolved DIDA to settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of DIDA in the solvent of known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., GC-FID or HPLC).

-

Construct a calibration curve from the standard solutions and determine the concentration of DIDA in the saturated solution.

-

3. Data Reporting:

-

Report the solubility as the average of the determinations from the replicate flasks, typically in g/100 mL or mg/L, at the specified temperature.

Protocol 2: Determination of Water Solubility based on OECD Test Guideline 105

This protocol is adapted from the OECD 105 guideline and is suitable for substances with low water solubility like DIDA.

1. Methods:

-

Flask Method: Generally suitable for solubilities above 10⁻² g/L.

-

Column Elution Method: Recommended for solubilities below 10⁻² g/L. Given the very low solubility of DIDA in water, the column elution method is more appropriate.

2. Column Elution Method Protocol:

-

Materials and Equipment:

-

Diisodecyl Adipate (high purity)

-

Purified water (e.g., deionized or distilled)

-

A column with a temperature control jacket

-

A suitable inert support material (e.g., glass wool, glass beads)

-

A pump for maintaining a constant flow of water

-

Collection vials

-

Analytical instrument for quantification (e.g., HPLC with a suitable detector or Gas Chromatography-Mass Spectrometry, GC-MS)

-

-

Procedure:

-

Column Preparation: Coat the inert support material with an excess of DIDA. Pack the coated material into the column.

-

Elution: Pump water through the column at a slow, constant flow rate. The water will become saturated with DIDA as it passes through the column.

-

Sample Collection: Collect fractions of the eluate in vials.

-

Equilibrium Check: Analyze successive fractions to ensure that the concentration of DIDA is constant, indicating that equilibrium has been reached.

-

Quantification: Determine the concentration of DIDA in the saturated fractions using a highly sensitive analytical method (e.g., HPLC or GC-MS) after appropriate sample preparation (e.g., liquid-liquid extraction).

-

-

Data Reporting:

-

Report the water solubility as the mean concentration from at least three consecutive fractions that are in agreement, at the specified temperature.

-

Protocol 3: Determination of Miscibility

This is a general protocol for visually determining the miscibility of DIDA with another liquid.

1. Materials and Equipment:

-

Diisodecyl Adipate

-

Solvent or liquid of interest

-

Graduated cylinders or volumetric pipettes

-

Test tubes or vials with caps

-

Vortex mixer (optional)

2. Procedure:

-

Mixing: In a clean test tube or vial, combine known volumes of DIDA and the test liquid in various ratios (e.g., 1:9, 1:1, 9:1).

-

Agitation: Cap the test tube/vial and shake vigorously for a set period (e.g., 1 minute) or use a vortex mixer to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed and observe it against a well-lit background.

-

Miscible: If the mixture remains a single, clear phase with no separation, the liquids are miscible.

-

Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.

-

Partially Miscible: If the mixture initially appears as a single phase but becomes cloudy or separates upon standing, the liquids are partially miscible.

-

3. Data Reporting:

-

Report the miscibility for each ratio tested at a specific temperature.

Visualizations

Logical Workflow for Solubility and Miscibility Assessment

The following diagram illustrates a typical workflow for assessing the solubility and miscibility of a substance like diisodecyl adipate.

References

An In-depth Technical Guide to the Thermal Properties of Diisodecyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermal properties of Diisodecyl adipate (DIDA), specifically its melting and boiling points. This document is designed to serve as a resource for professionals in research and development, providing both collated data and detailed experimental methodologies.

Introduction to Diisodecyl Adipate

Diisodecyl adipate (CAS No: 27178-16-1) is a high molecular weight ester of adipic acid and isodecyl alcohol. It is a colorless, viscous liquid at room temperature, recognized for its excellent low-temperature flexibility and permanence.[1][2] These characteristics make it a valuable component in various industrial applications, including as a plasticizer, emollient, and solvent.[3][4] In the context of pharmaceutical and drug development, its properties as a stable, non-volatile excipient are of particular interest. A thorough understanding of its thermal properties is critical for formulation development, manufacturing processes, and stability assessments.

Quantitative Thermal Properties

The melting and boiling points of Diisodecyl adipate have been reported across various sources. The discrepancies in these values can be attributed to differences in measurement conditions, sample purity, and the specific experimental method employed. For instance, what is reported as a "melting point" may in some cases be a "freezing point" or "pour point," which, while related, are distinct physical phenomena.

-

Melting Point vs. Freezing Point vs. Pour Point:

-

Melting Point: The temperature at which a solid transitions to a liquid. For a pure crystalline substance, this is theoretically the same as the freezing point.[5][6]

-

Freezing Point: The temperature at which a liquid transitions to a solid.[5][7]

-

Pour Point: The lowest temperature at which a liquid retains its ability to flow.[8] This is a particularly relevant measure for substances like DIDA, which may become highly viscous and lose their flow characteristics at low temperatures without necessarily forming a crystalline solid.

-

The following tables summarize the reported thermal data for Diisodecyl adipate.

Table 1: Melting Point and Low-Temperature Solidification Data

| Property | Reported Value (°C) | Reported Value (°F) | Notes |

| Melting Point | 27.4 | 81.3 | Sourced from multiple safety data sheets and chemical databases.[7][8][9] |

| Freezing Point | 1.50 | 34.7 | Provided by a chemical supplier.[10] The significant difference from the 27.4 °C value may be due to different isomeric compositions of the isodecyl alcohol used in synthesis. |

| Freezing Point | -50 | -58 | From a technical data sheet.[11] This likely represents the pour point rather than a true crystallographic freezing point. |

| Freezing Point | < -54 | < -65.2 | From a technical data sheet, indicating excellent low-temperature fluidity.[1] |

| Pour Point | ~ -54 | ~ -65.2 | This value is indicative of the temperature at which the liquid loses its flow characteristics and is a critical parameter for applications in cold environments.[3][12] |

Table 2: Boiling Point Data

| Reported Value (°C) | Reported Value (°F) | Pressure Conditions | Notes |

| 385 | 725 | 1,018 hPa (approx. 1 atm) | This value was determined according to OECD Test Guideline 103.[9] Other sources report a similar value of approximately 385 °C without specifying the pressure.[1][11] |

| 428 | 802.4 | 760 mmHg (1 atm) | Reported in a chemical database.[7] The slight variation from 385 °C may be due to differences in experimental setup or sample purity. |

| 240 | 464 | 4.00 mm Hg | This boiling point is reported at a significantly reduced pressure, which is a common practice for high molecular weight esters to prevent thermal decomposition at higher temperatures.[12][13] |

| 250 - 267 | 482 - 512.6 | Not Specified | This range suggests the boiling of a mixture of isomers or the presence of impurities.[10] |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining accurate and reproducible thermal property data. The following sections outline the typical experimental protocols for determining the melting and boiling points of a substance like Diisodecyl adipate.

The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.[14][15]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) with a heating block, thermometer or digital temperature sensor, and a viewing lens.[1][16]

-

Glass capillary tubes (sealed at one end).[14]

-

Sample pulverizing tools (e.g., mortar and pestle).

Procedure:

-

Sample Preparation: The Diisodecyl adipate sample, if solid, is thoroughly dried and finely powdered to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.[17]

-

Measurement:

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[1]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.

-

The OECD Test Guideline 103 describes several methods for determining the boiling point of a substance.[9][10][12] For a substance like Diisodecyl adipate, methods such as the dynamic method, differential scanning calorimetry (DSC), or the Siwoloboff method are applicable. The following protocol is based on the principles of the Siwoloboff method, often performed using a Thiele tube.[13][18]

Principle: A small amount of the liquid is heated in a test tube containing an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The boiling point is the temperature at which, upon slight cooling, the vapor pressure inside the capillary equals the external atmospheric pressure, and the liquid is drawn back into the capillary tube.[19]

Apparatus:

-

Thiele tube or a similar heating bath (e.g., beaker with mineral oil).

-

Thermometer.

-

Small test tube (e.g., Durham tube).

-

Capillary tube (sealed at one end).

-

Heat source (e.g., Bunsen burner or hot plate).

Procedure:

-

Sample Preparation: The small test tube is filled to about half its volume with Diisodecyl adipate.

-

Assembly: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

Heating: The assembly is attached to a thermometer and immersed in a heating bath (Thiele tube). The heating bath is heated gently.

-

Observation: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the open end of the capillary tube.[18]

-

Measurement: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point at the measured atmospheric pressure.

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. mt.com [mt.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Melting Point, Freezing Point, Boiling Point [chemed.chem.purdue.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. minglanchem.com [minglanchem.com]

- 8. Pour point - Wikipedia [en.wikipedia.org]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. lcslaboratory.com [lcslaboratory.com]

- 12. oecd.org [oecd.org]

- 13. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 14. westlab.com [westlab.com]

- 15. thinksrs.com [thinksrs.com]

- 16. phillysim.org [phillysim.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

Toxicological Profile and Safety Data of Diisodecyl Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisodecyl adipate (DIDA) is a high molecular weight branched-chain aliphatic ester primarily used as a plasticizer. This technical guide provides a comprehensive overview of its toxicological profile and safety data, compiled from available literature and read-across data from its structural analogue, di(2-ethylhexyl) adipate (DEHA), where specific data for DIDA is not available. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in evaluating the safety of DIDA. All quantitative data is presented in structured tables, and detailed experimental protocols for key studies are described. Additionally, relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Diisodecyl adipate (DIDA), with the CAS number 27178-16-1, is a complex mixture of isomers. It is a synthetic ester of isodecyl alcohol and adipic acid.[1] DIDA's primary application is as a plasticizer in various polymers, valued for its low volatility and resistance to extraction.[2] Understanding its toxicological profile is crucial for risk assessment in its various applications, including those where human exposure is possible. Due to a lack of comprehensive toxicological data for DIDA for certain endpoints, this guide incorporates a read-across approach from the structurally similar and well-studied analogue, di(2-ethylhexyl) adipate (DEHA).[3]

Physicochemical Properties

A summary of the key physicochemical properties of Diisodecyl adipate is presented in Table 1.

Table 1: Physicochemical Properties of Diisodecyl Adipate

| Property | Value | Reference |

| CAS Number | 27178-16-1 | [4] |

| Molecular Formula | C₂₆H₅₀O₄ | [1] |

| Molecular Weight | 426.67 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 240°C | [1] |

| Melting Point | -75°C | [1] |

| Flash Point | 221°C | [6] |

| Solubility | Insoluble in water; soluble in oil | [1] |

Toxicokinetics

No specific toxicokinetic studies on Diisodecyl adipate were identified. However, based on its structure as a diester, it is anticipated to undergo hydrolysis in the gastrointestinal tract to isodecanol and adipic acid. The metabolic fate of its structural analogue, DEHA, has been studied in rats and humans and provides valuable insight.

Orally administered DEHA is rapidly and almost completely absorbed in rats and humans.[7][8] It is quickly hydrolyzed to mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol.[7] The primary urinary metabolite in rats is adipic acid, while in humans, the major specific metabolite is mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[2][8] Excretion is rapid, predominantly via urine, with the majority of metabolites eliminated within 24 hours.[2] There is no significant evidence of bioaccumulation.[7]

The proposed metabolic pathway for DIDA, based on the metabolism of other adipate and phthalate esters, is illustrated in the following diagram.

References

- 1. tandfonline.com [tandfonline.com]

- 2. daikinchemicals.com [daikinchemicals.com]

- 3. canada.ca [canada.ca]

- 4. Antiandrogenic effects in male rats perinatally exposed to a mixture of di(2-ethylhexyl) phthalate and di(2-ethylhexyl) adipate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rabbit eye irritation: Topics by Science.gov [science.gov]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. oecd.org [oecd.org]

Diisodecyl adipate CAS number and molecular formula

This technical guide provides a comprehensive overview of diisodecyl adipate (DIDA), focusing on its chemical identity, physical properties, synthesis, and applications. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and experimental procedures.

Chemical Identification and Molecular Structure

Diisodecyl adipate is a diester of adipic acid and isodecyl alcohol.[1] It is primarily used as a plasticizer to enhance the flexibility and durability of polymers.[2]

| Identifier | Value |

| CAS Number | 27178-16-1[1][3][4][5] |

| Molecular Formula | C₂₆H₅₀O₄[1][2][4][6] |

| Molecular Weight | 426.67 g/mol [1][3] |

| EC Number | 248-299-9[3][5] |

| InChI Key | YKGYQYOQRGPFTO-UHFFFAOYSA-N[3][4] |

| Synonyms | DIDA, Hexanedioic acid, diisodecyl ester, Adipic acid diisodecyl ester, Bis(8-methylnonyl) hexanedioate[1][2][5] |

Physicochemical Properties

Diisodecyl adipate is a clear, colorless to pale yellow, oily liquid with a mild odor.[2][6] It is characterized by low volatility, good thermal stability, and resistance to extraction.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Density | 0.916 g/mL at 25 °C[3] |

| 0.919 - 0.924 g/cm³ at 20 °C[7] | |

| Boiling Point | ≈ 385 °C[7] |

| Melting Point / Freezing Point | 27.4 °C[3] |

| < -54 °C[7] | |

| Flash Point | 221 °C[7] |

| 439 °F / 226 °C | |

| Refractive Index | n20/D 1.452[3] |

| 1.450 - 1.453 at 25 °C[7] | |

| Viscosity | 23 - 27 cP at 20 °C[7] |

| Acid Value | ≤ 0.2 mg KOH/g[7] |

| Saponification Index | 250 - 270[7] |

| Solubility in Water | <0.01% at 25 °C[8] |

Synthesis of Diisodecyl Adipate

Diisodecyl adipate is synthesized via the esterification of adipic acid with isodecyl alcohol.[6][7] This reaction is typically performed under controlled temperature and pressure in the presence of a catalyst.

The following protocol is based on a patented method for preparing diisodecyl adipate.[9]

Materials:

-

Adipic Acid (1.5 t)

-

Isodecyl Alcohol (1.18 - 1.2 t, representing a 20% excess)

-

Catalyst (e.g., tetraisopropyl titanate, 1.5 - 3 kg)

-

Nitrogen gas supply

-

Reaction kettle with heating, stirring, and vacuum capabilities

Procedure:

-

Charge the reaction kettle with the metered amount of isodecyl alcohol.

-

Begin stirring and establish a nitrogen blanket to create an inert atmosphere.

-

Add the adipic acid to the reaction kettle.

-

Heat the mixture to 130-150°C.

-

Introduce the catalyst (e.g., tetraisopropyl titanate) into the reaction mixture.

-

Steadily increase the temperature to 210°C. At this point, add the remaining excess isodecyl alcohol.

-

Continue to heat the reaction mixture to the target esterification temperature of 240-260°C.

-

Maintain the system pressure between 60-120 kPa to facilitate the removal of water as a byproduct.

-

Hold the reaction at a constant temperature (240-260°C) for 3-4 hours.

-

Monitor the reaction progress by sampling and analyzing the acid value of the reactants.

-

The reaction is considered complete when the acid value is less than 0.2 mgKOH/g.[9]

-

Once the target acid value is reached, cool the crude diisodecyl adipate product.

-

Purify the crude product through subsequent steps such as neutralization, washing, and vacuum distillation to remove unreacted materials, catalyst residues, and impurities.

Caption: Workflow for the synthesis of Diisodecyl Adipate.

Applications in Research and Industry

Diisodecyl adipate's primary function is as a plasticizer, valued for its ability to impart flexibility at low temperatures.[7] Its applications span several industries.

-

Polymers: It is compatible with a range of polymers including PVC, nitrocellulose, and synthetic rubbers. In PVC applications, it is often blended with other plasticizers to improve low-temperature performance in products like films, hoses, and construction elements.[7]

-

Cosmetics and Personal Care: DIDA serves as a lightweight, non-greasy emollient in products such as lotions, creams, sunscreens, and deodorants.[6] It enhances the texture and spreadability of formulations, leaving a smooth feel on the skin.[6]

-

Lubricants: In the lubricants sector, it contributes to a high viscosity index and provides excellent lubricity at low temperatures.[7]

-

Research Applications: DIDA is used in the preparation of polymeric membranes for electrochemical applications and in the development of biodegradable films with thermoplastic starch and poly(lactic acid).[8] It has also been used in creating cellulose triacetate-based films for optical devices.

Caption: Key application areas for Diisodecyl Adipate (DIDA).

Metabolic Fate (Based on Analogue Compounds)

While specific metabolic pathways for diisodecyl adipate in humans are not extensively detailed in the provided literature, studies on the closely related analogue di(2-ethylhexyl) adipate (DEHA) offer valuable insights. The metabolism of DEHA involves initial hydrolysis followed by oxidation.

In humans and rats, DEHA is hydrolyzed to mono(2-ethylhexyl) adipate (MEHA) and adipic acid.[10] The monoester undergoes further oxidation to produce metabolites such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[11][12] Adipic acid is a major, though non-specific, urinary metabolite.[10][11] This metabolic process is crucial for assessing human exposure to adipate plasticizers through biomonitoring.[11]

Caption: Postulated metabolic pathway of DIDA, based on DEHA.

References

- 1. scbt.com [scbt.com]

- 2. CAS 27178-16-1: diisodecyl adipate | CymitQuimica [cymitquimica.com]

- 3. アジピン酸ジイソデシル technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diisodecyl adipate [webbook.nist.gov]

- 5. Diisodecyl Adipate | C26H50O4 | CID 33733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

- 7. traquisa.com [traquisa.com]

- 8. DIISODECYL ADIPATE | 27178-16-1 [chemicalbook.com]

- 9. CN102766046A - Method for preparing environment-friendly plasticizer diisodecyl adipate (DIDA) - Google Patents [patents.google.com]

- 10. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Diisodecyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisodecyl adipate (DIDA), a high molecular weight branched-chain aliphatic ester, is utilized primarily as a plasticizer and emollient in various industrial and consumer products.[1][2] Its environmental fate and biodegradability are critical considerations for assessing its overall ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of DIDA's behavior in the environment, including its physical and chemical properties, abiotic and biotic degradation pathways, and persistence. Due to a lack of publicly available, substance-specific experimental data for some endpoints, this guide incorporates data from structurally similar compounds to provide a scientifically grounded assessment. Detailed experimental protocols for standardized biodegradability testing are also provided to facilitate further research.

Physicochemical Properties

The environmental distribution and behavior of Diisodecyl adipate are largely governed by its physicochemical properties. DIDA is characterized by low water solubility and low volatility.[1][3] A comprehensive summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of Diisodecyl Adipate

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₅₀O₄ | [3][4] |

| Molecular Weight | 426.67 g/mol | [3][4] |

| CAS Number | 27178-16-1 | [3][4] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [1][5] |

| Density | 0.919 – 0.924 g/cm³ at 20 °C | [6] |

| Boiling Point | ≈ 385 °C | [6] |

| Melting/Freezing Point | < -54 °C | [6][7] |

| Flash Point | 221 °C | [6] |

| Vapor Pressure | 1.53 x 10⁻⁵ hPa | [6] |

| Water Solubility | <0.01% (25 °C); Insoluble | [5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 9.00 (estimated) | [7] |

| Solubility in Organic Solvents | Soluble in most organic solvents and hydrocarbons | [3] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For DIDA, its high Log Kₒw and low water solubility suggest a strong tendency to partition from water to soil, sediment, and biota.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis, photolysis, and atmospheric oxidation, can contribute to the transformation of DIDA in the environment.

2.1.1. Hydrolysis

The ester linkages in Diisodecyl adipate are susceptible to hydrolysis, a process that can be influenced by pH. While specific experimental data on the hydrolysis rate of DIDA is limited, the general mechanism for adipate esters involves the cleavage of the ester bonds to yield adipic acid and the corresponding alcohol, in this case, isodecanol. This reaction is typically slow under neutral environmental conditions but can be accelerated at alkaline pH.[8][9]

2.1.2. Photolysis

2.1.3. Atmospheric Oxidation

Due to its low vapor pressure, a significant portion of DIDA released into the atmosphere is likely to be adsorbed onto particulate matter. The atmospheric fate will be governed by the reaction of its vapor phase with photochemically produced hydroxyl (•OH) radicals. While no direct experimental data for DIDA is available, an estimated atmospheric half-life for the analogous compound, diisodecyl phthalate (DIDP), is approximately 15 hours, based on its reaction rate with hydroxyl radicals.[10] This suggests that atmospheric oxidation could be a relevant degradation pathway for the fraction of DIDA that exists in the vapor phase.

Biotic Degradation

Biodegradation is a key process for the removal of organic chemicals from the environment. The biodegradability of a substance is typically assessed through standardized tests for ready and inherent biodegradability.

2.2.1. Ready Biodegradability

Ready biodegradability tests, such as the OECD 301 series, are stringent screening tests that assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment.[5][11] A substance is considered "readily biodegradable" if it meets specific pass levels (e.g., >60% of theoretical CO₂ evolution in the OECD 301B test) within a 10-day window during the 28-day test period.[11]

2.2.2. Inherent Biodegradability

Inherent biodegradability tests, such as the OECD 302B (Zahn-Wellens test), are designed to assess whether a chemical has the potential to biodegrade under favorable conditions, such as a high concentration of microorganisms and a longer exposure time.[14][15][16] A substance achieving greater than 70% removal of dissolved organic carbon (DOC) in this test is considered inherently biodegradable.[14] Specific OECD 302B test data for DIDA were not found.

2.2.3. Biodegradation in Soil and Sediment

Given its high Log Kₒw, DIDA is expected to partition significantly to soil and sediment. In these compartments, biodegradation is a critical removal process. The rate of biodegradation in soil and sediment can be influenced by factors such as microbial population density, temperature, moisture, and nutrient availability. While specific half-life data for DIDA in soil and sediment are not available, studies on analogous compounds like di(2-ethylhexyl) phthalate (DEHP) in soil have shown degradation to be highly variable, with half-lives ranging from days to months depending on the conditions.[17][18][19]

Biodegradation Pathway

The biodegradation of adipate esters is generally initiated by the enzymatic hydrolysis of the ester bonds, a process catalyzed by esterases produced by microorganisms. This initial step results in the formation of a monoester, followed by the release of adipic acid and the corresponding alcohol (isodecanol for DIDA). Both adipic acid and isodecanol are then expected to be further metabolized by microorganisms through pathways such as beta-oxidation, ultimately leading to their mineralization to carbon dioxide and water under aerobic conditions.[20]

Experimental Protocols

Standardized test methods are essential for reliably assessing the biodegradability of chemicals. The following sections detail the protocols for two key OECD tests.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test is suitable for assessing the ready biodegradability of poorly water-soluble substances like DIDA.[8][11][21]

Principle: A suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated in the dark under aerobic conditions for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount (ThCO₂) to determine the percentage of biodegradation.[11]

Methodology:

-

Test Substance Preparation: Due to its low water solubility, DIDA should be introduced into the test vessels adsorbed onto an inert support (e.g., silica gel) or emulsified with a non-toxic emulsifying agent.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum. The concentration of the inoculum in the final test medium is typically around 30 mg/L of suspended solids.

-

Test System: The test is conducted in flasks equipped for aeration with CO₂-free air. The evolved CO₂ is trapped in a series of absorption bottles containing a known concentration of barium hydroxide or sodium hydroxide solution.

-

Incubation: The flasks are incubated at a constant temperature (20-24 °C) in the dark for 28 days.

-

CO₂ Measurement: The amount of CO₂ trapped in the absorption bottles is determined periodically by titrating the remaining hydroxide with a standard acid or by analyzing the inorganic carbon content.

-

Data Analysis: The cumulative CO₂ production is calculated and corrected for the CO₂ produced in a blank control (containing only inoculum and mineral medium). The percentage of biodegradation is calculated as: % Biodegradation = (Cumulative CO₂ produced / ThCO₂) x 100

-

Validity Criteria: The test is considered valid if the reference substance (e.g., sodium benzoate) reaches the pass level of >60% biodegradation within the 10-day window, and the CO₂ evolution in the blank control at the end of the test is not excessive.[11]

OECD 302B: Inherent Biodegradability – Zahn-Wellens/EMPA Test

This test is used to assess the potential for inherent biodegradability under favorable conditions.[14][15][16][22][23]

Principle: The test substance is incubated with a high concentration of activated sludge in a mineral medium for up to 28 days. Biodegradation is determined by measuring the removal of Dissolved Organic Carbon (DOC).[23]

Methodology:

-

Test Substance Preparation: The test substance is added to the mineral medium to achieve a starting concentration typically between 50 and 400 mg DOC/L.[14]

-

Inoculum: A relatively high concentration of activated sludge (0.2 to 1.0 g/L suspended solids) is used.[14]

-

Test System: The test is conducted in vessels that allow for agitation and aeration.

-

Incubation: The test mixture is incubated at 20-25 °C in the dark or diffuse light for up to 28 days. The test duration can be extended if adaptation of the microbial population is observed.[14]

-

DOC Measurement: Samples are taken at regular intervals, filtered or centrifuged to remove biomass, and the DOC concentration of the supernatant is measured.

-

Data Analysis: The percentage of DOC removal is calculated for each sampling time, corrected for any DOC removal in the blank control. % DOC Removal = [(DOC_blank - DOC_test) / DOC_initial] x 100

-

Validity Criteria: The test is considered valid if the reference substance shows a removal of at least 70% within 14 days.[22] Biodegradation above 70% indicates inherent, ultimate biodegradability, while degradation above 20% can be considered as evidence of inherent, primary biodegradability.[16]

Summary of Quantitative Data

As specific experimental data for DIDA is scarce, Table 2 summarizes available data for DIDA and relevant analogous compounds to provide an estimation of its environmental fate.

Table 2: Summary of Environmental Fate Data for Diisodecyl Adipate and Analogues

| Parameter | Substance | Value | Test/Method | Reference(s) |

| Ready Biodegradability | Unspecified Substance | 11 ±2% after 28 days | OECD 301B | [12] |

| Di-isononyl Adipate (DINA) | 62% mineralization after 39 days | Respirometer Test | [13] | |

| Atmospheric Half-life | Diisodecyl Phthalate (DIDP) | ~15 hours (estimated) | Reaction with •OH radicals | [10] |

| Log Kₒw | Diisodecyl Adipate (DIDA) | 9.00 (estimated) | [7] | |

| Water Solubility | Diisodecyl Adipate (DIDA) | <0.01% at 25 °C | [5] | |

| Vapor Pressure | Diisodecyl Adipate (DIDA) | 1.53 x 10⁻⁵ hPa | [6] |

Conclusion

Diisodecyl adipate is a substance with low water solubility and a high octanol-water partition coefficient, indicating a strong tendency to partition to soil, sediment, and biota. While direct experimental data on its biodegradability is limited, information from structurally similar adipate esters suggests that the primary biodegradation pathway involves the hydrolysis of the ester bonds to form adipic acid and isodecanol, which are then further mineralized. Based on data for analogous compounds, DIDA is not expected to be readily biodegradable but may be inherently biodegradable under favorable conditions. Its low vapor pressure suggests that atmospheric transport will be limited, with the vapor phase portion likely to be degraded by hydroxyl radicals. Further experimental studies following standardized protocols, such as OECD 301B and 302B, are necessary to definitively quantify the biodegradation rates and persistence of DIDA in the environment.

References

- 1. Draft screening assessment aliphatic diesters group hexanedioic acid diisodecyl ester - Canada.ca [canada.ca]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. concawe.eu [concawe.eu]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. oecd.org [oecd.org]

- 6. Experimental data on ready biodegradability, oecd 301d (closed bottle test), 2023, v1 - Vdataset - LDM [service.tib.eu]

- 7. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. diisodecyl adipate, 27178-16-1 [thegoodscentscompany.com]

- 12. ECHA CHEM [chem.echa.europa.eu]

- 13. OECD 302 Inherent Biodegradation Test | Aropha Resource Center [resources.aropha.com]

- 14. OECD 302: Inherent Biodegradability Tests | ibacon GmbH [ibacon.com]

- 15. OECD 302B - Inherent Biodegradation - Situ Biosciences [situbiosciences.com]

- 16. APPENDIX E: MEASUREMENT OF BIODEGRADATION - ECETOC [ecetoc.org]

- 17. epa.gov [epa.gov]

- 18. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Registration Dossier - ECHA [echa.europa.eu]

- 22. Registration Dossier - ECHA [echa.europa.eu]

- 23. oecd.org [oecd.org]

Review of literature on Diisodecyl adipate applications

An In-depth Technical Guide to the Applications of Diisodecyl Adipate

Introduction

Diisodecyl adipate (DIDA) is a high molecular weight, branched-chain plasticizer belonging to the adipate ester class of compounds. It is synthesized through the esterification of adipic acid with isodecyl alcohol. DIDA is a clear, colorless, and oily liquid prized for its excellent low-temperature flexibility, low volatility, and good permanence.[1] These properties make it a versatile and valuable additive in a wide range of polymer systems, particularly in flexible polyvinyl chloride (PVC) applications.[1][2] Beyond its primary role in the plastics industry, DIDA also finds utility as an emollient in personal care products and as a base ester in the formulation of functional fluids and lubricants.[1][3] This guide provides a comprehensive review of the literature on DIDA's applications, physical and chemical properties, toxicological profile, and the experimental protocols used for its evaluation.

Data Presentation

Physical and Chemical Properties of Diisodecyl Adipate

The following table summarizes the key physical and chemical properties of Diisodecyl adipate, compiled from various technical datasheets and chemical databases.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₅₀O₄ | [3][4] |

| Molecular Weight | 426.67 g/mol | [4][5] |

| CAS Number | 27178-16-1 | [4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [2][6] |

| Density @ 20°C | 0.919 – 0.924 g/cm³ | [3] |

| Viscosity @ 20°C | 23 – 27 cP | [3] |

| Refractive Index @ 25°C | 1.450 - 1.453 | [3] |

| Boiling Point | ≈ 385 °C | [3] |

| Melting/Freezing Point | < -54 °C | [3] |

| Flash Point | 221 °C (closed cup) | [3] |

| Saponification Index | 250 – 270 mg KOH/g | [3] |

| Acid Value | ≤ 0.2 mg KOH/g | [3] |

| Solubility in Water | > 0.1 g/L | [3] |

Toxicological Data for Diisodecyl Adipate

Diisodecyl adipate is generally considered to have a low toxicity profile. The table below presents key toxicological data.

| Endpoint | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | 20,500 mg/kg | Rat | [6] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA | N/A | |

| GHS Hazard Classification | Does not meet GHS hazard criteria in most reports | N/A | [5] |

Core Applications

DIDA's primary application is as a plasticizer for PVC and other polymer systems.[2] Its high molecular weight compared to other adipates like DOA (dioctyl adipate) results in lower volatility and greater resistance to extraction and migration.[3]

Key applications include:

-